
2,2-Difluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoropyrrolidine is a fluorinated heterocyclic compound characterized by a five-membered ring structure containing two fluorine atoms at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the radical addition of fluorinated precursors to ethylene, followed by transformation into the primary amine and subsequent cyclization to form the pyrrolidine ring . Another approach involves the use of 2,2-dichlorotrifluoro-1-iodoethane as a starting material, which undergoes radical addition to ethylene, followed by conversion to the corresponding iodide and then to the primary amine .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and purification steps. The use of commercially available technical-grade starting materials and straightforward reaction conditions ensures high yields and cost-effectiveness .
化学反応の分析
Types of Reactions: 2,2-Difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
2,2-Difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2-Difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound’s unique structure enables it to bind to active sites of enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar applications but different reactivity and properties.
2-Fluoropyrrolidine: A mono-fluorinated analogue with distinct chemical behavior and uses.
Uniqueness: 2,2-Difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 2-position, which significantly alters its electronic properties and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and drug development .
特性
分子式 |
C4H7F2N |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
2,2-difluoropyrrolidine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3-7-4/h7H,1-3H2 |
InChIキー |
WMUUZQPISLRKNU-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


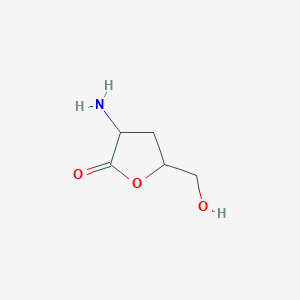

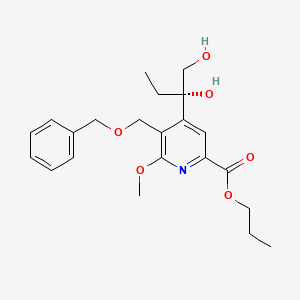
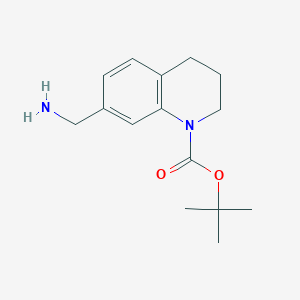
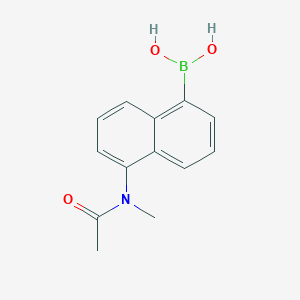


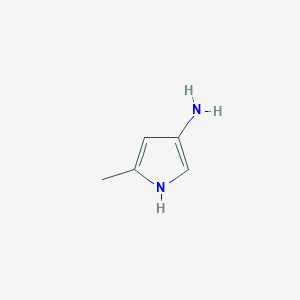
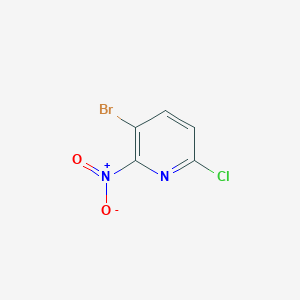
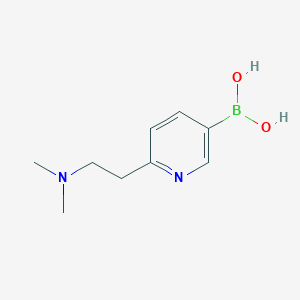
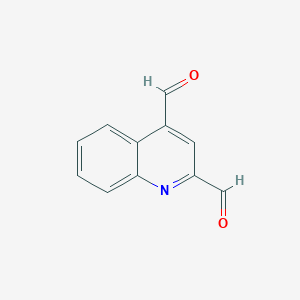
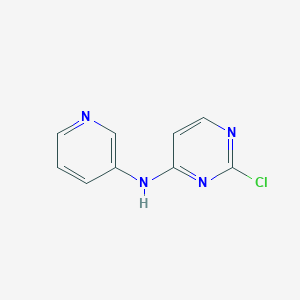
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
